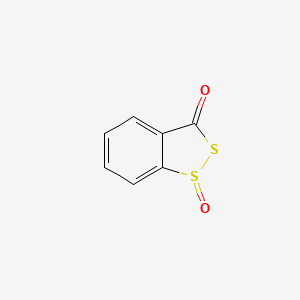













|
REACTION_CXSMILES
|
S1C2C=CC=CC=2C(=[O:10])S1.OO.C(Cl)(Cl)Cl.[S:17]1(=[O:27])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[C:19](=[O:26])[S:18]1>FC(F)(F)C(O)=O>[S:17]1(=[O:10])(=[O:27])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[C:19](=[O:26])[S:18]1
|


|
Name
|
|
|
Quantity
|
39.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S1SC(C2=C1C=CC=C2)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
sulfoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1(SC(C2=C1C=CC=C2)=O)=O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the internal reaction temperature between 40°-45° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
|
Type
|
CUSTOM
|
|
Details
|
an internal reaction temperature of 40°-45° C
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered
|
|
Type
|
ADDITION
|
|
Details
|
the filtrate was added onto 3.5 L of crushed ice
|
|
Type
|
FILTRATION
|
|
Details
|
The white precipitate was filtered through a 600 mL fritted glass funnel of coarse porosity
|
|
Type
|
WASH
|
|
Details
|
thoroughly washed with water until the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
The solid material was then transferred into a 500 mL separatory funnel to which
|
|
Type
|
ADDITION
|
|
Details
|
was added dichloromethane (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
After vigorous shaking, the organic phase was decanted
|
|
Type
|
WASH
|
|
Details
|
washed with water (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the amorphous solid was dried under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude compound (20.8 g) was dissolved
|
|
Type
|
ADDITION
|
|
Details
|
Hexanes (ca. 50 mL) was added
|
|
Type
|
CUSTOM
|
|
Details
|
kept in the refrigerator at 10° C
|
|
Type
|
FILTRATION
|
|
Details
|
The crystalline material was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold hexanes
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
S1(SC(C2=C1C=CC=C2)=O)(=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |